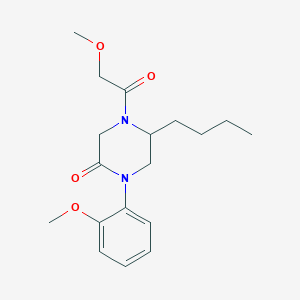

5-butyl-4-(methoxyacetyl)-1-(2-methoxyphenyl)-2-piperazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to "5-butyl-4-(methoxyacetyl)-1-(2-methoxyphenyl)-2-piperazinone," involves intricate organic synthesis techniques. These methods often include steps such as cyclocondensation reactions, N-alkylation, and functional group transformations. The synthesis process is carefully designed to achieve high purity and yield of the target compound. Specific analogues of piperazine derivatives have been synthesized to improve selectivity and affinity towards various biological targets by modifying the alkyl chain length, introducing different substituents, and altering the core piperazine structure (Raghupathi et al., 1991).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives, including "this compound," is crucial for understanding their chemical behavior and interaction with biological systems. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate the three-dimensional structure, conformational preferences, and electronic properties of these compounds. These analyses reveal important insights into the compound's reactivity, stability, and potential binding mechanisms with biological receptors (Kumara et al., 2017).

Aplicaciones Científicas De Investigación

DNA Interaction and Cellular Staining

Compounds like Hoechst 33258, known for binding to the minor groove of double-stranded DNA with specificity for AT-rich sequences, represent a class of compounds related to piperazine derivatives. These compounds are extensively used in cellular biology for DNA staining, facilitating the analysis of chromosomes, nuclear DNA content, and the investigation of plant cell biology. They also serve as radioprotectors and topoisomerase inhibitors, highlighting their potential in drug design and understanding DNA interaction mechanisms (Issar & Kakkar, 2013).

Therapeutic Applications and Drug Design

Piperazine derivatives, due to their structural versatility, play a significant role in the rational design of drugs. These compounds are found in a wide array of therapeutic agents targeting various diseases. Slight modifications to the piperazine nucleus can significantly impact the medicinal potential, affecting pharmacokinetics and pharmacodynamics. This adaptability makes piperazine a valuable scaffold in drug discovery, contributing to the development of CNS agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, antihistamine profiles, and imaging agents (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown potential anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine as a core structure in developing new anti-TB molecules. The review of piperazine-based anti-TB molecules over the past five decades emphasizes its critical role in medicinal chemistry for designing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Serotonin Receptor Ligands and Biological Functions

The exploration of piperazine derivatives as serotonin receptor ligands reveals their importance in studying the molecular basis of cognition and memory disorders. This research provides insights into the development of selective antagonists for serotonin receptors, potentially offering new therapeutic avenues for treating learning and memory disorders (Russell & Dias, 2002).

Propiedades

IUPAC Name |

5-butyl-4-(2-methoxyacetyl)-1-(2-methoxyphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-4-5-8-14-11-20(15-9-6-7-10-16(15)24-3)17(21)12-19(14)18(22)13-23-2/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXZRMAJCNLNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(C(=O)CN1C(=O)COC)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)

![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)

![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)

![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)

![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)

![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)

![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)